5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
Properties
IUPAC Name |
5-aminotriazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N6O/c11-8-5-3-1-2-4-6(5)16-10(13-8)7(9(12)17)14-15-16/h1-4H,(H2,11,13)(H2,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPWLPOSXSOYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318152 | |
| Record name | 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52459-32-2 | |
| Record name | NSC326654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Introduction of the 5-Amino Group
Nitro-substituted intermediates are reduced to amines using catalytic hydrogenation or sodium dithionite:
Carboxamide Installation at Position 3
- Hydrolysis of Cyano Groups :
Eco-Compatible Synthesis
Recent advances emphasize sustainable methodologies:
- Microwave-Assisted Cyclization :
- Aqueous-Mediated Reactions :
Analytical and Optimization Insights
IR Spectroscopy :
Regioselectivity Challenges :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action
The anticancer effects are primarily attributed to the compound's ability to interfere with specific signaling pathways involved in cell growth and survival. For instance, it has been observed to inhibit the activity of certain kinases that are crucial for tumor growth and metastasis.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a series of analogs were synthesized and tested against human cancer cell lines. Results demonstrated that some compounds had IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Antimicrobial Properties
Broad-Spectrum Activity
5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has also been evaluated for its antimicrobial properties. It shows activity against a range of bacterial strains and fungi.
Mechanism of Action
The antimicrobial action is believed to stem from the compound's ability to disrupt cellular processes within microbial cells. This includes inhibiting protein synthesis and interfering with nucleic acid metabolism.
Case Study:
A recent investigation highlighted its efficacy against resistant strains of bacteria such as Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Neuroprotective Effects
Potential in Neurological Disorders
Emerging research suggests that 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide may possess neuroprotective properties. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The neuroprotective effects are linked to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Study:
In preclinical models of neurodegeneration, treatment with this compound led to improved cognitive function and reduced neuronal loss .
Material Science Applications
Polymer Chemistry
Beyond biological applications, 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is being explored for its potential use in polymer synthesis. Its unique chemical structure allows for the development of novel materials with enhanced properties.
Applications in Coatings
Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for coatings and other industrial applications.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity targeting specific kinases | Potent inhibition of cancer cell proliferation |
| Antimicrobial Properties | Broad-spectrum antimicrobial activity | Effective against resistant bacterial strains |
| Neuroprotective Effects | Potential benefits in neurological disorders | Improved cognitive function in preclinical models |
| Material Science | Use in polymer synthesis for enhanced material properties | Increased thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
n³-(4-Pyridylmethyl)-5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Ethyl 5-Sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
This analog substitutes the carboxamide with an ethyl ester and introduces a sulfanyl group at the 5-position. The ester group increases lipophilicity (logP ~2.5), while the sulfur atom may modulate redox properties. Its melting point (171°C) suggests higher crystallinity than the parent carboxamide .
| Compound | Substituents | Molecular Weight | Key Properties |
|---|---|---|---|
| 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide | 3-carboxamide, 5-amino | 244.2 g/mol | Moderate solubility, low anticancer activity |
| n³-(4-Pyridylmethyl) analog | 3-(4-pyridylmethyl)carboxamide | 335.3 g/mol | Enhanced solubility, unconfirmed activity |
| Ethyl 5-sulfanyl analog | 3-ethyl ester, 5-sulfanyl | 274.3 g/mol | High crystallinity (m.p. 171°C) |
Thieno-Fused Triazolopyrimidines vs. Triazoloquinazolines
Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine-5(4H)-ones (e.g., compound 4i) exhibit superior anticancer activity compared to triazoloquinazolines. For example, 4i showed growth inhibition (GP = 32–67%) across multiple cancer cell lines, while 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (6a) displayed only marginal activity (GP = 81.85%) against renal cancer UO-31 cells . The thieno fusion likely improves planar stacking with DNA or kinase domains, whereas the quinazoline’s larger aromatic system may hinder target engagement.
| Scaffold | Representative Compound | Anticancer Activity (GP%) | Selectivity |
|---|---|---|---|
| Thieno[2,3-e]triazolopyrimidine | 4i | 32–67 (broad activity) | Moderate |
| [1,2,3]Triazolo[1,5-a]quinazoline | 6a (target compound) | 81.85 (renal cancer only) | Low |
Pyrazoloquinazoline and Tetrazoloquinazoline Derivatives
Pyrazolo[1,5-a]quinazolines (e.g., ethyl 5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate) and tetrazolo[1,5-a]quinazolines share synthetic pathways with the target compound but differ in ring substitution. Tetrazolo analogs, such as 5-alkylaminotetrazolo[1,5-a]quinazolines, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering modular functionalization . However, their biological profiles remain underexplored compared to triazoloquinazolines.
Triazolopyrazines and Imidazoquinazolines
[1,2,3]Triazolo[1,5-a]pyrazines (e.g., 4-aryl-6,7-dihydro derivatives) are synthesized via one-pot reactions of ynones and amino azides, achieving high yields (75–92%) . In contrast, imidazo[4,5-g]quinazolines, though synthetically challenging, exhibit potent kinase inhibition due to their extended π-system .
Biological Activity
5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and research findings.
- Molecular Formula : C10H8N6O
- Molecular Weight : 228.21 g/mol
- CAS Number : 52459-32-2
Biological Activities
The biological activities of 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide have been investigated in several studies, revealing its potential in various therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds containing the triazoloquinazoline structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting that this compound could serve as a lead structure for developing new antimicrobial agents.
2. Anticancer Properties
Studies have demonstrated that 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide exhibits cytotoxic effects against cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For example:
- In vitro tests showed IC50 values ranging from 10 to 30 µM against different cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation models, it exhibited dose-dependent inhibition of pro-inflammatory cytokines . The anti-inflammatory activity is attributed to its ability to inhibit the NF-κB signaling pathway.
The biological activities of 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : It exhibits affinity towards adenosine receptors (A1 and A2A), which are crucial in mediating various physiological responses .
Case Studies
Several case studies highlight the efficacy of 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide:
- Anticancer Study : A study conducted on various derivatives of triazoloquinazolines showed that modifications at specific positions significantly enhanced cytotoxicity against breast and colon cancer cells .
- Anti-inflammatory Research : In a controlled experiment using animal models with induced inflammation, treatment with the compound resulted in reduced swelling and pain compared to control groups .
Comparative Analysis
A comparative analysis of 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide with other similar compounds is presented in the following table:
Q & A
Basic Research Questions
Q. What are the established synthetic routes and characterization methods for 5-amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 3-amino[1,2,3]triazole derivatives with β-oxo esters or α,β-unsaturated ketones under reflux conditions in polar aprotic solvents (e.g., DMF) . Characterization typically involves -NMR (for regiochemical confirmation), LC-MS (for molecular ion validation), and elemental analysis to verify purity (>95%). Crystallization from dioxane/ethanol mixtures yields high-purity solids .
Q. How is the antimicrobial activity of triazoloquinazoline derivatives evaluated in experimental settings?
- Methodological Answer : Standard protocols involve agar dilution methods using Mueller–Hinton medium and clinical isolates (e.g., S. aureus ATCC 25923, E. coli ATCC 25922). Minimum inhibitory concentrations (MICs) are determined by serial dilution (range: 0.5–128 µg/mL), with nitrofurantoin and ketoconazole as positive controls. Activity is correlated with substituent electronegativity (e.g., bromo/fluoro groups enhance potency) .
Advanced Research Questions
Q. How can synthetic route optimization address low yields in triazoloquinazoline synthesis?
- Methodological Answer : Employ factorial design (e.g., 2 models) to optimize variables: reaction temperature (80–120°C), solvent polarity (DMF vs. DMSO), and stoichiometry of β-oxo precursors. Computational reaction path searches (e.g., quantum chemical calculations) predict transition states and guide condition selection. For example, increasing DMF volume by 20% improved yields from 37% to 52% in analogous triazolopyrimidine syntheses .
Q. What strategies resolve contradictions in bioactivity data across substituent-modified analogs?
- Methodological Answer : Use principal component analysis (PCA) to deconvolute substituent effects (e.g., halogenation vs. alkylation) on MIC values. Validate inconsistencies via time-kill assays or efflux pump inhibition studies. For instance, conflicting C. albicans activity in bromo-substituted analogs may arise from differential membrane permeability, requiring fluorescent probe assays .
Q. How can computational modeling predict the binding affinity of triazoloquinazolines to microbial targets?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (e.g., AutoDock Vina) against S. aureus dihydrofolate reductase (PDB: 3SRW) prioritizes candidates with hydrogen-bonding to Thr121 and hydrophobic interactions with Phe92. MD simulations (200 ns) assess stability of ligand-enzyme complexes .
Q. What reactor designs enhance scalability for triazoloquinazoline synthesis?
- Methodological Answer : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C pellets) reduce side reactions (e.g., dimerization) by minimizing residence time. Process analytical technology (PAT) monitors intermediates via inline FTIR. Batch reactors are preferable for heat-sensitive steps (e.g., cyclization at 60°C) .
Q. How do safety protocols for handling reactive intermediates (e.g., isonicotinohydrazides) impact experimental design?
- Methodological Answer : Follow P-code guidelines (e.g., P280: gloves/face shield) for intermediates with sulfonyl or halogen groups. Use Schlenk lines for air-sensitive steps (e.g., ethynyl group functionalization). Waste must be neutralized with 10% NaHCO before disposal .
Data-Driven Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
